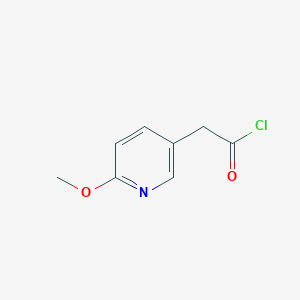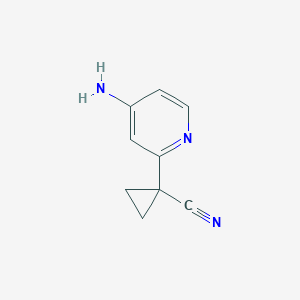
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity. This compound is characterized by the presence of two ester groups attached to a cyclopropane ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an intramolecular cyclization mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in an alcohol solvent for several hours.
Industrial Production Methods
On an industrial scale, the production of cyclopropane derivatives like this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with cyclopropane moieties.
Industry: The compound is used in the production of polymers and resins due to its reactive ester groups.
作用機序
The mechanism of action of dimethyl2-ethylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be catalyzed by acids or bases. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .
類似化合物との比較
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- Dimethyl 1,4-cyclohexane dicarboxylate
Uniqueness
Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity compared to other cyclopropane derivatives. The presence of the ethyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate for selective organic transformations .
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
dimethyl 2-ethylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |
InChIキー |
NSTXOSCRYWMVID-UHFFFAOYSA-N |
正規SMILES |
CCC1CC1(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


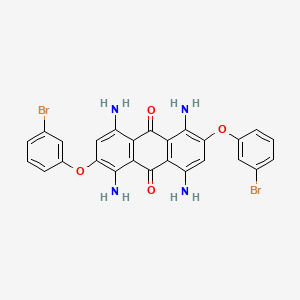
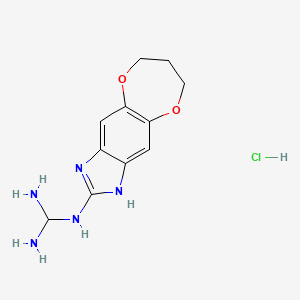

![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
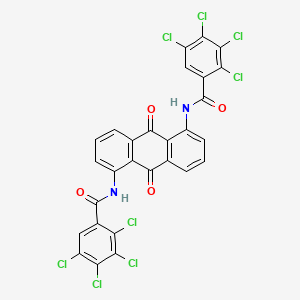

![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)
